molecular formula C16H17ClN6O2 B1669273 (E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 477865-59-1

(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No. B1669273
M. Wt: 360.8 g/mol
InChI Key: OZWWQEQUDKBSCF-NSHDSACASA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been explored in various studies. The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The crystal structure of similar compounds has been solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Synthesis and Characterization

Compounds related to the specified chemical structure have been synthesized through various methods, demonstrating the versatility and interest in this class of compounds for their unique properties. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, induced by C=N bond reduction, highlights a method of preparing triazolopyrimidines with potential research applications in materials science or as intermediates for further chemical synthesis (Lashmanova et al., 2019). Similarly, studies on the azaindolizine compounds and alkyl rearrangement of 5-Methyl-7-alkoxy-s-triazolo [1,5-a] pyrimidines provide insights into the structural dynamics and potential reactivity of these compounds, useful for developing new materials or pharmaceuticals (Makisumi & Kanō, 1963).

Antimicrobial and Anti-inflammatory Properties

Research has explored the antimicrobial and anti-inflammatory properties of triazolopyrimidines and related structures. For example, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate were screened for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Molecular Docking and Biological Activity

Further applications include the use of these compounds in biological research, where their interactions with proteins or enzymes can be studied through molecular docking analyses. This approach helps in understanding the bioactive conformation and potential therapeutic applications of these compounds. An example includes the spectral, DFT/B3LYP, and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which were carried out to evaluate its potential as a cancer treatment inhibitor, showcasing the compound's relevance in medicinal chemistry and drug design (Sert et al., 2020).

Herbicidal Activity

Another notable application is in the development of herbicides, where substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential utility in agricultural sciences (Moran, 2003).

Future Directions

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This suggests that there may be future research opportunities in exploring different substituents and applications for this scaffold.

properties

IUPAC Name

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWQEQUDKBSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Reactant of Route 2
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Reactant of Route 3
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Reactant of Route 4
Reactant of Route 4
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Reactant of Route 5
Reactant of Route 5
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Reactant of Route 6
Reactant of Route 6
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

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